molecular formula C10H13N3O4 B2861449 2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid CAS No. 1269533-24-5

2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid

Cat. No.: B2861449
CAS No.: 1269533-24-5
M. Wt: 239.231
InChI Key: GSRZFBDHFOCIBR-UHFFFAOYSA-N
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Description

2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid (CAS: 1105663-76-0) is a pyridazinone derivative functionalized with a morpholino substituent at position 3 and an acetic acid moiety at position 1. Its structure combines a six-membered morpholine ring (a saturated oxygen- and nitrogen-containing heterocycle) with a pyridazinone core, which is a diazine ring system known for bioactivity in kinase inhibition and enzyme modulation .

Properties

IUPAC Name

2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4/c14-9-2-1-8(11-13(9)7-10(15)16)12-3-5-17-6-4-12/h1-2H,3-7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRZFBDHFOCIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN(C(=O)C=C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid typically involves the reaction of a pyridazinone derivative with morpholine and acetic acid. The reaction conditions may include:

    Temperature: Moderate to high temperatures (e.g., 80-150°C)

    Solvent: Common solvents like ethanol, methanol, or water

    Catalysts: Acid or base catalysts to facilitate the reaction

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide

    Reduction: Reduction to lower oxidation states using reducing agents like sodium borohydride or lithium aluminum hydride

    Substitution: Nucleophilic or electrophilic substitution reactions with various reagents

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, methanol, water

    Catalysts: Acid or base catalysts

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules

    Biology: As a probe to study biological processes and interactions

    Medicine: Potential therapeutic applications due to its biological activity

    Industry: Use in the development of new materials or chemical processes

Mechanism of Action

The mechanism of action of 2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Key Observations :

  • The morpholino substituent in the target compound enhances polarity and hydrogen-bonding capacity compared to simpler analogs like the parent 2-(6-oxopyridazin-1-yl)acetic acid .

Physicochemical and Pharmacological Properties

Solubility and Stability

  • Target Compound: Limited data exist, but the morpholino group likely improves water solubility compared to non-polar substituents (e.g., cyclobutyl or butenyl groups) .
  • Parent Compound (CAS 95209-84-0) : Requires storage at 2–8°C, indicating sensitivity to temperature and humidity .

Biological Activity

2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid is a compound belonging to a class of organic molecules that have garnered attention for their potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound, including the morpholino group and the pyridazinone moiety, suggest promising interactions with various biological targets, which may lead to therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H14N4O3\text{C}_{11}\text{H}_{14}\text{N}_4\text{O}_3

This structure includes a morpholino group, which is known for enhancing solubility and bioavailability, making it an attractive candidate for drug development.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Anticancer Activity : The compound has shown potential as an inhibitor of specific enzymes and proteins involved in cancer pathways. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.
  • Anti-inflammatory Properties : The compound's structure suggests it may modulate inflammatory pathways, which is critical in the treatment of chronic inflammatory diseases.

Anticancer Studies

A study focused on similar compounds revealed that derivatives with structural similarities to this compound demonstrated significant cytotoxicity against several human cancer cell lines, including A2780 (human ovarian carcinoma) and MCF-7 (human breast cancer cells). The most active compounds showed IC50 values ranging from 4.47 to 52.8 μM, indicating strong antiproliferative effects .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCancer Cell LineIC50 (µM)
Compound 4dA27804.47
Compound 5cMCF-752.8
Compound 5gA2780/RCIS20.5

Molecular docking studies suggest that compounds similar to this compound interact with the colchicine-binding site of tubulin, leading to inhibition of microtubule polymerization. This mechanism is crucial for inducing cell cycle arrest at the G2/M phase, thereby contributing to their anticancer effects .

Pharmacological Profile

The pharmacological profile of this compound indicates favorable ADME (Absorption, Distribution, Metabolism, Excretion) characteristics. These properties are essential for assessing the compound's potential as an oral therapeutic agent.

Table 2: ADME Characteristics

ParameterDescription
AbsorptionHigh solubility due to morpholino group
DistributionFavorable tissue distribution predicted
MetabolismPotential for metabolic stability
ExcretionExpected renal excretion

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